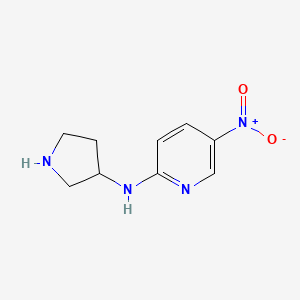
5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H12N4O2 It is characterized by the presence of a pyridine ring substituted with a nitro group and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a base, followed by nitration of the resulting product. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the nitration step may require the use of nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-N-(pyrrolidin-3-yl)pyridin-2-amine, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine and pyridine rings can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Nitro-N-(pyrrolidin-2-yl)pyridin-2-amine
- 5-Nitro-N-(pyrrolidin-4-yl)pyridin-2-amine
- 5-Nitro-N-(pyrrolidin-3-yl)pyridin-3-amine
Uniqueness
5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine is unique due to the specific positioning of the nitro group and the pyrrolidine ring on the pyridine scaffold. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H12N4O2 |
|---|---|
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
5-nitro-N-pyrrolidin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)8-1-2-9(11-6-8)12-7-3-4-10-5-7/h1-2,6-7,10H,3-5H2,(H,11,12) |
Clé InChI |
IHQXNCLPRLYSSY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1NC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


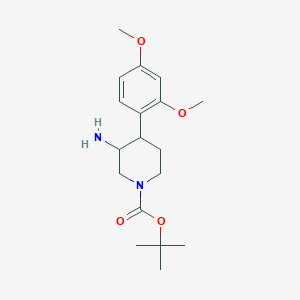
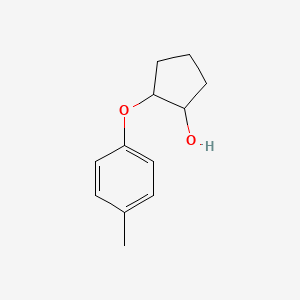
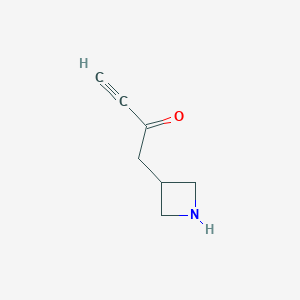
![2,6-Diisopropylphenyl{[4-(3-Methoxyphenyl)-1-pyrimidin-2-ylpiperidin-4-yl]carbonyl}sulfamate](/img/structure/B13171393.png)
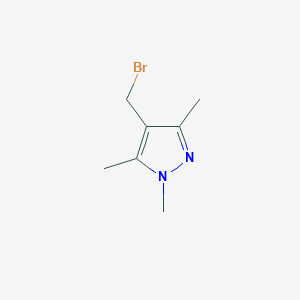
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
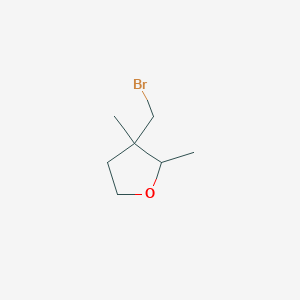
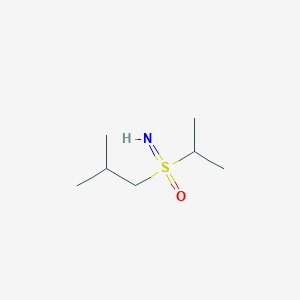
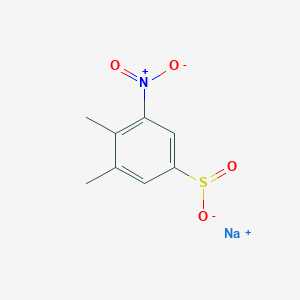
![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)
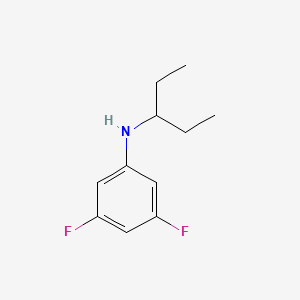
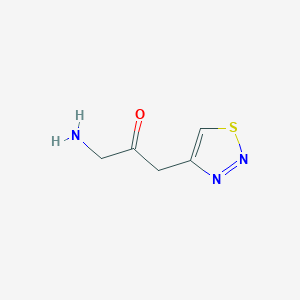
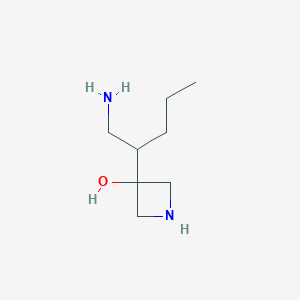
![([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13171445.png)
